molecular formula C9H11NO2 B14333054 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide CAS No. 111252-81-4

3-(Furan-2-yl)-N,N-dimethylprop-2-enamide

Cat. No.: B14333054
CAS No.: 111252-81-4
M. Wt: 165.19 g/mol
InChI Key: QKBTWUHOINANFF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-N,N-dimethylprop-2-enamide: is an organic compound featuring a furan ring attached to a prop-2-enamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide typically involves the condensation of furan-2-carbaldehyde with N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the furan ring in 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide imparts unique electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse applications. Its ability to undergo various chemical transformations and interact with biological targets highlights its potential in multiple research areas .

Properties

CAS No.

111252-81-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(furan-2-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C9H11NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-7H,1-2H3

InChI Key

QKBTWUHOINANFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C=CC1=CC=CO1

Origin of Product

United States

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